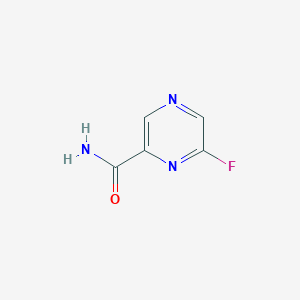

6-氟吡嗪-2-羧酸酰胺

描述

6-Fluoro-pyrazine-2-carboxylic acid amide is a chemical compound that has been studied for its potential biological activities . It is a derivative of pyrazine-2-carboxylic acid, which has been used in the synthesis of various compounds with antimycobacterial, antifungal, and photosynthesis-inhibiting activities .

Synthesis Analysis

The synthesis of pyrazinamide analogues, which include 6-Fluoro-pyrazine-2-carboxylic acid amide, generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides. These acyl chlorides are then treated with amines to produce pyrazine-2-carboxamides . Another method involves the Yamaguchi reaction, which uses 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine .Molecular Structure Analysis

The molecular structure of 6-Fluoro-pyrazine-2-carboxylic acid amide has been studied using Density Functional Theory calculations . These calculations can provide insights into the geometrical features of the molecule and various reactivity parameters.Chemical Reactions Analysis

The chemical reactivity of 6-Fluoro-pyrazine-2-carboxylic acid amide and its derivatives has been explored in various studies. For instance, it has been found that the compound can undergo condensation reactions with ring-substituted anilines to yield a series of amides .Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Fluoro-pyrazine-2-carboxylic acid amide can be inferred from related compounds. For instance, it is known that pyrazine-2-carboxylic acid derivatives exhibit lipophilicity, which is a measure of a compound’s ability to dissolve in fats, oils, lipids, and non-polar solvents .科学研究应用

除草剂和非生物诱导剂应用

研究表明,与6-氟吡嗪-2-羧酸酰胺密切相关的取代吡嗪-2-羧酸酰胺具有作为除草剂和非生物诱导剂的应用。这些化合物已经显示出对某些植物物种的光合作用和叶绿素含量的显著抑制。例如,一些衍生物如6-氯吡嗪-2-羧酸酰胺是菠菜叶绿体中氧发生的强力抑制剂,并减少了藻类的叶绿素含量,表明具有除草剂的潜力。此外,这些化合物还可以作为非生物诱导剂,促进植物愈伤组织中类黄酮的产生 (Doležal等,2007)。

抗菌和抗真菌性能

吡嗪-2-羧酸酰胺的取代酰胺,包括与6-氯衍生物密切相关的化合物,显示出显著的抗菌和抗真菌性能。它们被发现抑制结核分枝杆菌和其他分枝杆菌菌株的生长,表明在治疗结核病和相关感染中具有潜力。此外,一些衍生物显示出对真菌菌株的抑制作用,表明在抗真菌治疗中具有潜在应用 (Doležal等,2002)。

振动光谱研究

对吡嗪-2-羧酸酰胺的取代物进行了振动光谱研究,这些化合物在结构上与6-氟吡嗪-2-羧酸酰胺相似。这些研究对于理解这些化合物的分子结构和性质至关重要,这对于它们在各个科学领域的应用可能是至关重要的(Mary et al., 2008)。

抗肿瘤潜力

已经探索了几种吡嗪类似物,包括结构上与6-氟吡嗪-2-羧酸酰胺相关的化合物,作为抗肿瘤药物的潜力。这些化合物对各种癌细胞系表现出强大的抗增殖活性,表明它们在癌症治疗中的潜在用途 (Rajić Džolić等,2016)。

细胞毒性的计算研究

使用QSAR和DFT方法对吡嗪-2-羧酸酰胺的取代物进行了计算研究,这些化合物与6-氟吡嗪-2-羧酸酰胺密切相关,揭示了它们的细胞毒性活性的见解。这项研究对于理解结构活性关系和这些化合物的潜在临床应用具有重要意义(Hosseini et al., 2013)。

作用机制

Target of Action

The primary target of 6-fluoropyrazine-2-carboxamide is the TGR5 receptor . TGR5, also known as GPBAR1, is a G-protein-coupled receptor that is widely expressed in many tissues including the gall bladder, liver, intestine, pancreas, and spleen . It is emerging as an important and promising target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .

Mode of Action

6-fluoropyrazine-2-carboxamide acts as an RNA polymerase inhibitor . It has been shown to have potent inhibitory activity against RNA viruses in vitro and in vivo . The compound interacts with its target, the RNA polymerase, and inhibits its function, thereby preventing the replication of RNA viruses .

Biochemical Pathways

The activation of TGR5 by 6-fluoropyrazine-2-carboxamide has been reported to induce glucagon-like peptide-1 (GLP-1) secretion, leading to improved glucose metabolism and energy homeostasis . Activation of TGR5 can also increase cyclic adenosine monophosphate (cAMP) levels, which is recognized as an important intracellular signaling cascade .

Pharmacokinetics

The compound’s potent inhibitory activity against rna viruses suggests that it may have good bioavailability .

Result of Action

The result of the action of 6-fluoropyrazine-2-carboxamide is the inhibition of RNA polymerase, which leads to the prevention of RNA virus replication . This can have significant effects at the molecular and cellular levels, potentially leading to the control of viral infections .

未来方向

The future directions for research on 6-Fluoro-pyrazine-2-carboxylic acid amide could involve further exploration of its potential biological activities and the development of more efficient synthesis methods . Additionally, more studies are needed to fully understand its mechanism of action and safety profile.

生化分析

Biochemical Properties

6-Fluoro-pyrazine-2-carboxylic acid amide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain enzymes involved in metabolic pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to changes in the metabolic flux and levels of metabolites within the cell.

Cellular Effects

The effects of 6-Fluoro-pyrazine-2-carboxylic acid amide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of genes involved in the stress response, leading to changes in cellular metabolism and function. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules.

Molecular Mechanism

The molecular mechanism of action of 6-Fluoro-pyrazine-2-carboxylic acid amide involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to the active site of an enzyme, inhibiting its activity and thereby altering the metabolic pathway it is involved in. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Dosage Effects in Animal Models

The effects of 6-Fluoro-pyrazine-2-carboxylic acid amide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a biological response. High doses of the compound can lead to toxicity, affecting various organs and systems within the animal.

Metabolic Pathways

6-Fluoro-pyrazine-2-carboxylic acid amide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways . For example, it can inhibit the activity of enzymes involved in the synthesis of nucleotides, leading to changes in the levels of these important metabolites. Additionally, it can affect the metabolic flux, altering the flow of metabolites through the pathway.

Transport and Distribution

The transport and distribution of 6-Fluoro-pyrazine-2-carboxylic acid amide within cells and tissues are mediated by various transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within specific cellular compartments. For instance, the compound may be transported into the cell via specific transporters and then bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of 6-Fluoro-pyrazine-2-carboxylic acid amide is crucial for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological activity. For example, localization to the nucleus may allow the compound to interact with transcription factors and influence gene expression.

属性

IUPAC Name |

6-fluoropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN3O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWULEHIEUIJINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

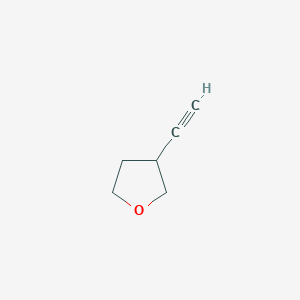

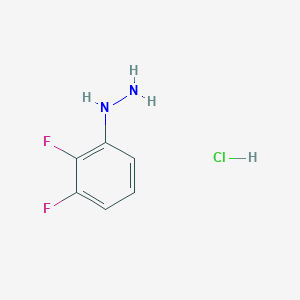

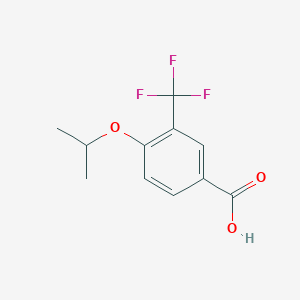

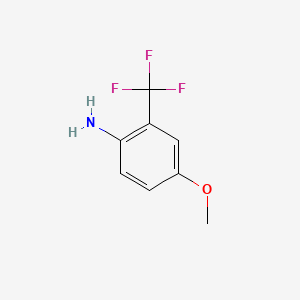

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)